

Safety and handling protocols for Ferric ammonium edta in the lab

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ferric ammonium edta*

Cat. No.: *B13819402*

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **Ferric Ammonium EDTA** in the Laboratory

Chemical Identification and Properties

Ferric Ammonium EDTA, a derivative of Ethylenediamine Tetraacetic Acid, is a widely used sequestering agent and bioreagent in research and various industries, including agriculture and photography.^[1] It is typically available as a red-brown clear liquid or an earthen yellow to brownish crystalline powder.^{[1][2]} Understanding its physical and chemical properties is foundational to its safe handling.

Table 1: Physical and Chemical Properties of **Ferric Ammonium EDTA**

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{16}FeN_3O_8$ / $C_{10}H_{21}N_4O_9Fe$	[1] [2]
Molecular Weight	362.1 g/mol - 397.15 g/mol	[1] [2]
Appearance	Red-brown clear liquid or Earthen yellow crystalline powder	[1] [2]
Odor	No odor to mild ammoniacal odor	[1] [3]
Solubility	High miscibility in water; soluble in acid; slightly soluble in ethanol	[1] [2]
pH (1 wt% solution)	7.0 - 8.0	[1]
Density	1.285 - 1.305 g/cm ³	[1]
Melting/Freezing Point	< -10°C	[1]
Boiling Point	>300°F (>149°C)	[1]
Flash Point	>100°C	[1]

| Autoignition Temp. | 207°C (for related Ferric Sodium EDTA) [\[4\]](#) |

Hazard Identification and Classification

Ferric Ammonium EDTA is classified as an irritant. According to the Globally Harmonized System (GHS), it is associated with the following hazards:

- Hazard Class: Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity, single exposure (Category 3), Respiratory system.[\[5\]](#)
- Signal Word: Warning.[\[5\]](#)
- Pictogram: GHS07 (Exclamation Mark).[\[5\]](#)

- Hazard Statements:
 - H315: Causes skin irritation.[5]
 - H319: Causes serious eye irritation.[5]
 - H335: May cause respiratory irritation.[5]
- Precautionary Statements:
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
 - P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
 - P304+P340: IF INHALED: Remove casualty to fresh air and keep at rest in a position comfortable for breathing.[5]
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Toxicological Data

While comprehensive toxicological data for **Ferric Ammonium EDTA** is not fully established, data for the closely related Ferric Sodium EDTA provides valuable insight.[5] The primary toxicological concerns are related to irritation.[1] The toxic effects of EDTA compounds, in general, are linked to their ability to bind divalent and trivalent cations, which can lead to mineral deficiencies, particularly of zinc.[6]

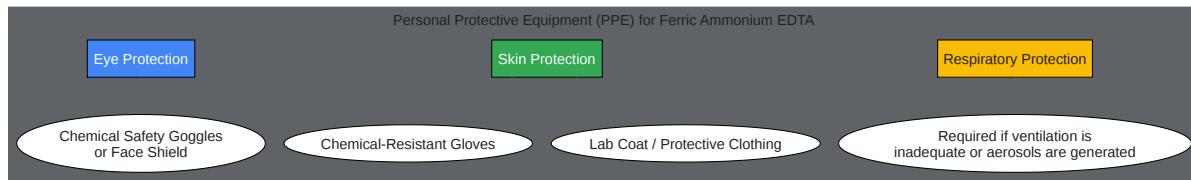
Table 2: Toxicological Data for Related EDTA Compounds

Endpoint	Species	Route	Value	Source(s)
LD ₅₀ (Ferric Sodium EDTA)	Rat	Oral	>2,000 mg/kg	[4][7]
LD ₅₀ (Ferric Sodium EDTA)	Rat	Dermal	>2,000 mg/kg	[4]

| LC₅₀ (Ferric Sodium EDTA) | Rat | Inhalation | >2.75 mg/L (4 h) | [4] |

Exposure Controls and Personal Protection

A systematic approach to controlling exposure is critical. This involves engineering controls, administrative controls, and the use of Personal Protective Equipment (PPE).


Engineering Controls

- Ventilation: Use in a well-ventilated area. Local and general ventilation should be employed to keep airborne levels below exposure limits.[5][8] A mechanical exhaust system is required. [5]
- Safety Stations: Ensure that eyewash stations and safety showers are close to the workstation location.[5][9]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling **Ferric Ammonium EDTA**:

- Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][5]
- Hand Protection: Wear compatible, chemical-resistant gloves.[1][5]
- Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4][5]
- Respiratory Protection: If ventilation is inadequate or if dusts/aerosols are generated, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[5][9]

[Click to download full resolution via product page](#)

Caption: Required Personal Protective Equipment for handling **Ferric Ammonium EDTA**.

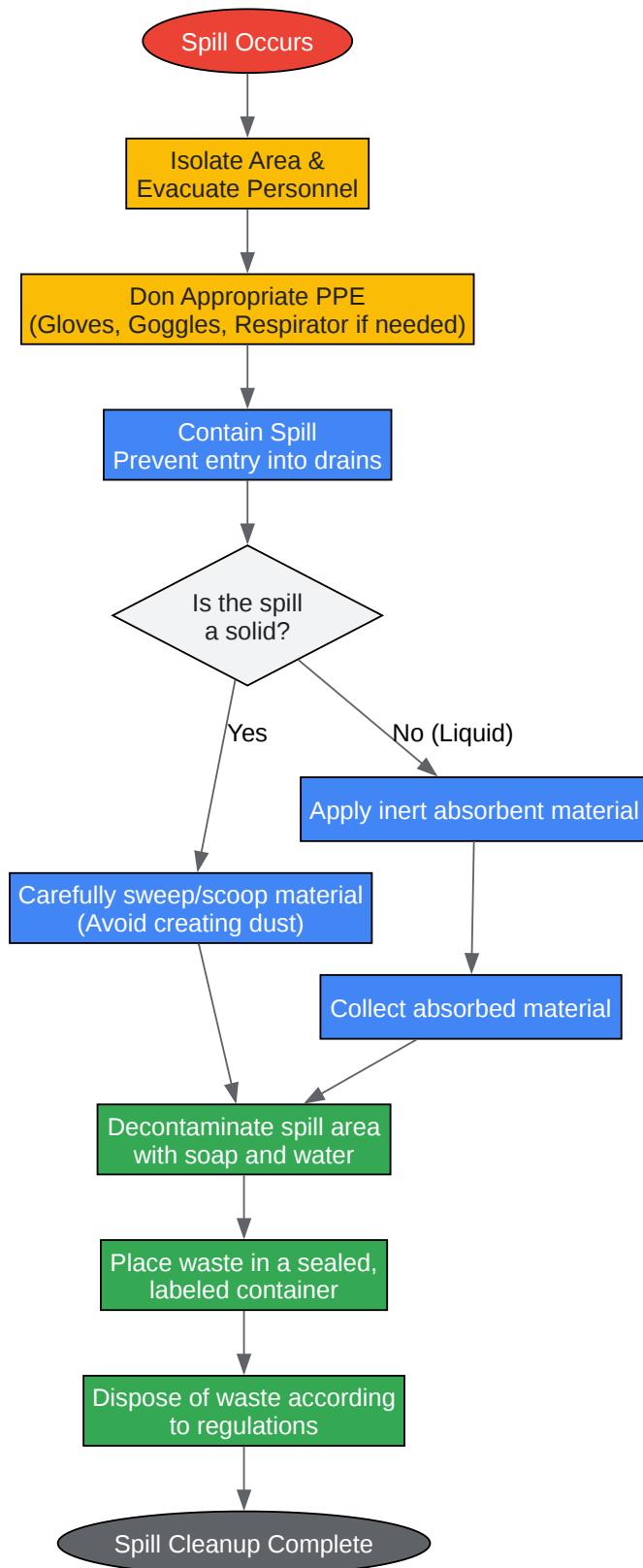
Handling and Storage Protocols

Safe Handling Protocol

- Review SDS: Before use, thoroughly review the Safety Data Sheet (SDS).
- Ensure Controls: Confirm that engineering controls (fume hood, ventilation) are operational and that safety stations are accessible.
- Don PPE: Put on all required PPE as detailed in Section 4.2.
- Avoid Contact: Avoid all personal contact, including inhalation of dust or aerosols and contact with eyes and skin.[5][10]
- Prevent Dust/Aerosol Generation: Handle the substance in a way that minimizes the generation of dust or aerosols.[4][8] For solid forms, use procedures like sweeping or vacuuming for cleanup, avoiding dry sweeping that creates dust.[10]
- Hygiene: Wash hands thoroughly after handling.[5][8] Do not eat, drink, or smoke in work areas.[8][11] Remove contaminated clothing before entering eating areas.[8]

Storage Protocol

- Container: Keep container tightly closed and in the original container.[4][5]
- Location: Store in a cool, dry, and well-ventilated area.[5][12] Some formulations specify storage at 2°C - 8°C.[2][5][13]
- Incompatibilities: Keep away from strong oxidizing agents.[9]
- Hygroscopic Nature: Protect from moisture as the product can be hygroscopic.[4]


Accidental Release and Spill Cleanup Procedures

Prompt and correct response to a spill is essential to mitigate risks. Small spills can typically be handled by trained laboratory personnel.

Spill Response Protocol

- Isolate Area: Immediately isolate the spill area and evacuate unnecessary personnel.[14]
- Ventilate: Ensure the area is well-ventilated.[8]
- Assess: Consult the SDS for specific spill cleanup information.[14]
- Don PPE: Wear appropriate PPE, including respiratory protection if vapors or dust are present.[11]
- Containment: Prevent the spill from entering drains or waterways.[4][8] For liquid spills, create a dike around the spill with absorbent material.[14]
- Cleanup (Solid Spill):
 - Carefully sweep or scoop up the material to avoid creating dust.[4][15]
 - Place the spilled material into a clean, dry, sealable, and appropriately labeled container for disposal.[10]
 - Wipe the area with a wet paper towel and place the towel in the waste container.[15]
- Cleanup (Liquid Spill):

- Cover the spill with an inert absorbent material (e.g., chemical spill powder, sand, vermiculite).[15]
- Once fully absorbed, use a scoop to collect the material and place it into a suitable container for disposal.[15]
- Clean the spill area with soap and water.[14]
- Disposal: Dispose of the waste container in accordance with local, regional, and national regulations.[5]

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for responding to a **Ferric Ammonium EDTA** spill.

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

First Aid Protocol

- General Advice: Remove the victim from the danger area. If in doubt or if symptoms persist, seek medical advice.[\[8\]](#) Show the Safety Data Sheet to the attending physician.[\[7\]](#)[\[12\]](#)
- Eye Contact:
 - Immediately flush eyes with plenty of clean, fresh water for at least 10-15 minutes, holding the eyelids apart.[\[5\]](#)[\[8\]](#)
 - Remove contact lenses if present and easy to do. Continue rinsing.[\[5\]](#)[\[8\]](#)
 - Consult an ophthalmologist or physician.[\[5\]](#)
- Skin Contact:
 - Take off immediately all contaminated clothing.[\[8\]](#)
 - Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[\[5\]](#)[\[8\]](#)
 - If skin irritation occurs, seek medical attention.[\[4\]](#)
 - Wash contaminated clothing before reuse.[\[5\]](#)
- Inhalation:
 - Move the person to fresh air.[\[5\]](#)[\[8\]](#)
 - Keep the person warm and at rest in a position comfortable for breathing.[\[5\]](#)
 - If breathing is irregular or has stopped, administer artificial respiration.[\[5\]](#)
 - Call a physician or poison control center if you feel unwell.[\[5\]](#)

- Ingestion:
 - Rinse mouth with water, provided the person is conscious.[5][8]
 - Do not induce vomiting.
 - Never give anything by mouth to an unconscious person.[8][12]
 - Call a physician or poison control center.[5][10]

Fire Fighting and Disposal

Fire Fighting Measures

- Flammability: The product is generally considered non-flammable and does not ignite readily. [1][4]
- Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, carbon dioxide (CO₂), dry chemical, or foam.[9][11]
- Hazards from Combustion: Thermal decomposition can release irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[9][11]
- Protective Equipment: In the event of a fire, wear a positive-pressure self-contained breathing apparatus (SCBA) and full protective clothing.[9][11]

Disposal Considerations

All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.

- Product Disposal: Where possible, recycle the material.[10] If recycling is not feasible, disposal options include burial in a licensed landfill or incineration in a licensed facility, potentially after mixing with a combustible solvent.[5][10]
- Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[16] Do not reuse empty containers.[10]

- Environmental Precautions: Do not allow the product to enter drains, sewers, or waterways.
[\[4\]](#)[\[5\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acuro.in [acuro.in]
- 2. chembk.com [chembk.com]
- 3. edta, ferric ammonium salt | C10H19FeN3O8 | CID 14716812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. biosynth.com [biosynth.com]
- 6. epa.gov [epa.gov]
- 7. phytotechlab.com [phytotechlab.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.com [fishersci.com]
- 10. sdfine.com [sdfine.com]
- 11. duchefa-biochemie.com [duchefa-biochemie.com]
- 12. lifetechindia.com [lifetechindia.com]
- 13. Ferric ammonium EDTA | CAS#:21265-50-9 | Chemsric [chemsrc.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. edvotek.com [edvotek.com]
- To cite this document: BenchChem. [Safety and handling protocols for Ferric ammonium edta in the lab]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13819402#safety-and-handling-protocols-for-ferric-ammonium-edta-in-the-lab>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com